molecular formula C21H18O B189211 2H-1-Benzopyran, 3,4-dihydro-2,4-diphenyl- CAS No. 55256-25-2

2H-1-Benzopyran, 3,4-dihydro-2,4-diphenyl-

Cat. No. B189211
CAS RN: 55256-25-2
M. Wt: 286.4 g/mol
InChI Key: USXBLIHNVAJTSN-UHFFFAOYSA-N
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Description

2H-1-Benzopyran, 3,4-dihydro-2,4-diphenyl-, also known as benzopyran, is a heterocyclic organic compound with a molecular formula of C20H18O. It is a colorless, crystalline solid that is soluble in organic solvents. Benzopyran has been the subject of extensive research due to its various biological activities, including anti-inflammatory, antioxidant, and anticancer properties.

Mechanism Of Action

The mechanism of action of 2H-1-Benzopyran, 3,4-dihydro-2,4-diphenyl- is not fully understood, but it is believed to act through various pathways, including inhibition of inflammatory cytokines, scavenging of reactive oxygen species, and induction of apoptosis in cancer cells.

Biochemical And Physiological Effects

Studies have shown that 2H-1-Benzopyran, 3,4-dihydro-2,4-diphenyl- has a variety of biochemical and physiological effects, including inhibition of pro-inflammatory cytokines, reduction of oxidative stress, and induction of apoptosis in cancer cells. It has also been shown to have neuroprotective effects, making it a potential treatment for neurodegenerative diseases such as Alzheimer's and Parkinson's.

Advantages And Limitations For Lab Experiments

One advantage of 2H-1-Benzopyran, 3,4-dihydro-2,4-diphenyl- is its relatively low toxicity, making it a safe compound to use in laboratory experiments. However, its low solubility in water can make it difficult to work with in certain experiments. Additionally, more research is needed to fully understand its mechanism of action and potential side effects.

Future Directions

There are several future directions for research on 2H-1-Benzopyran, 3,4-dihydro-2,4-diphenyl-, including:
1. Development of more efficient synthesis methods
2. Investigation of its potential use in the treatment of neurodegenerative diseases
3. Identification of its molecular targets and mechanism of action
4. Development of more potent analogues with improved pharmacological properties
5. Investigation of its potential use in combination with other drugs for the treatment of cancer and other diseases.
In conclusion, 2H-1-Benzopyran, 3,4-dihydro-2,4-diphenyl- is a promising compound with a variety of potential therapeutic applications. Further research is needed to fully understand its mechanism of action and potential uses.

Synthesis Methods

Benzopyran can be synthesized through a variety of methods, including cyclization of chalcones, Friedel-Crafts acylation, and oxidative cyclization. The most common method of synthesis is the cyclization of chalcones, which involves the reaction of a substituted acetophenone with an aromatic aldehyde in the presence of a base catalyst.

Scientific Research Applications

Benzopyran has been studied extensively for its potential use in the treatment of various diseases. Studies have shown that 2H-1-Benzopyran, 3,4-dihydro-2,4-diphenyl- has anti-inflammatory properties, making it a potential treatment for inflammatory diseases such as arthritis. It also has antioxidant properties, which may make it useful in preventing oxidative damage in the body. Additionally, 2H-1-Benzopyran, 3,4-dihydro-2,4-diphenyl- has been shown to have anticancer properties, making it a potential treatment for various types of cancer.

properties

CAS RN

55256-25-2

Product Name

2H-1-Benzopyran, 3,4-dihydro-2,4-diphenyl-

Molecular Formula

C21H18O

Molecular Weight

286.4 g/mol

IUPAC Name

2,4-diphenyl-3,4-dihydro-2H-chromene

InChI

InChI=1S/C21H18O/c1-3-9-16(10-4-1)19-15-21(17-11-5-2-6-12-17)22-20-14-8-7-13-18(19)20/h1-14,19,21H,15H2

InChI Key

USXBLIHNVAJTSN-UHFFFAOYSA-N

SMILES

C1C(C2=CC=CC=C2OC1C3=CC=CC=C3)C4=CC=CC=C4

Canonical SMILES

C1C(C2=CC=CC=C2OC1C3=CC=CC=C3)C4=CC=CC=C4

Other CAS RN

55256-25-2

Origin of Product

United States

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